

# Spectroscopic data (NMR, IR, MS) for (-)-Coniine characterization

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## Compound of Interest

Compound Name: (-)-Coniine

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A comprehensive guide to the spectroscopic characterization of the neurotoxic alkaloid, **(-)-coniine**, this document provides an in-depth overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and data presented in structured tables are included to assist researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data for the Characterization of (-)-Coniine

The structural elucidation of **(-)-coniine**, a piperidine alkaloid, relies on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **(-)-coniine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are employed to characterize its unique structure.

#### $^1\text{H}$ NMR Spectral Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Predicted  $^1\text{H}$  NMR data for **(-)-coniine** is available, though experimental values can vary slightly based on the solvent and instrument frequency used.

Table 1:  $^1\text{H}$  NMR Spectral Data for (-)-Coniine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Specific experimental  $^1\text{H}$  NMR data with chemical shifts and coupling constants for (-)-coniine is not readily available in the searched resources. Predicted spectra are available in databases such as the NP-MRD.[\[1\]](#)

### $^{13}\text{C}$ NMR Spectral Data

Carbon NMR provides information about the carbon skeleton of a molecule.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for (-)-Coniine

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Note: Specific experimental  $^{13}\text{C}$  NMR data with chemical shifts for (-)-coniine is not readily available in the searched resources. Predicted spectra are available in databases such as the NP-MRD.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Table 3: IR Spectral Data for (-)-Coniine

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300	N-H stretch (secondary amine)
2950-2850	C-H stretch (alkane)
~1450	C-H bend (alkane)

Note: This data is based on typical IR absorption frequencies for the functional groups present in **(-)-coniine**. A reference spectrum is available in the Sadtler Research Laboratories Prism Collection.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **(-)-coniine**, with a molecular formula of C<sub>8</sub>H<sub>17</sub>N and a molecular weight of 127.23 g/mol, the mass spectrum shows characteristic fragments.

Table 4: Mass Spectrometry Data for **(-)-Coniine**

m/z	Relative Intensity	Assignment
127	Moderate	[M] <sup>+</sup> (Molecular ion)
84	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: This data is based on typical fragmentation patterns for 2-propylpiperidine derivatives.

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for **(-)-coniine**, based on standard laboratory practices.

### NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **(-)-coniine** in a suitable deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>) in an NMR tube. The choice of solvent can affect

chemical shifts.[3][4]

- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of <sup>13</sup>C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum.

## IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: For a liquid sample like **(-)-coniine**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell.[5]
- Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS) Analysis

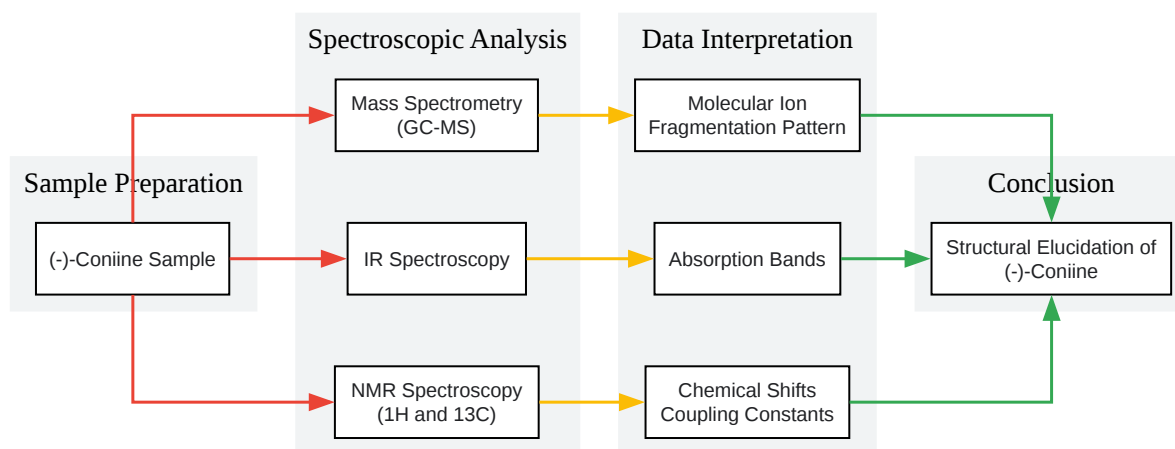
A gas chromatography-mass spectrometry (GC-MS) method, similar to that used for the related alkaloid  $\gamma$ -coniceine, can be employed.[6]

- Sample Preparation: Prepare a dilute solution of **(-)-coniine** in a volatile organic solvent such as methanol or dichloromethane.
- GC Conditions:
  - Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - Injector Temperature: 250°C.

- Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.

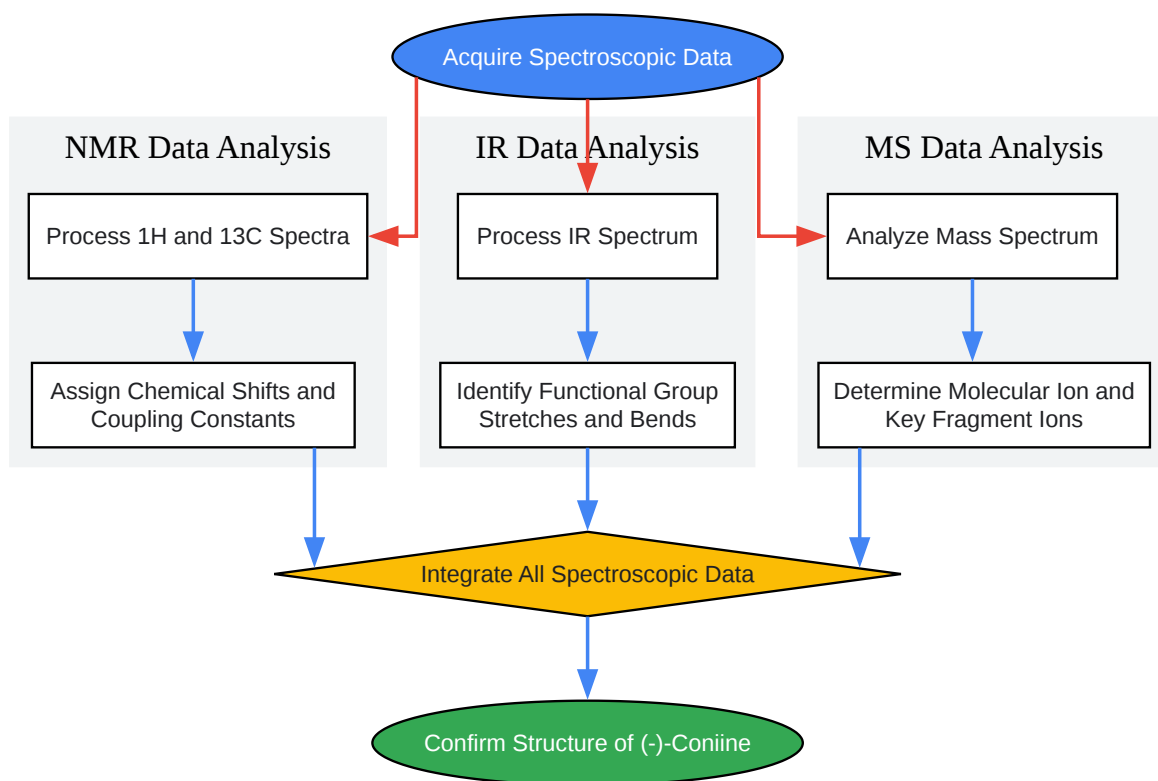
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **(-)-coniine**.



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Caption: Workflow for the spectroscopic characterization of **(-)-coniine**.



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